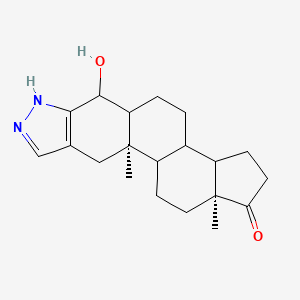
4-Hydroxyprostanozol-17-ketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxyprostanozol-17-ketone is a synthetic compound with the molecular formula C20H28N2O2 and a molar mass of 328.45 g/mol . It is known for its applications in scientific research, particularly in the fields of chemistry and biology. The compound is characterized by its unique structure, which includes a hydroxyl group and a ketone group, making it a versatile molecule for various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 4-Hydroxyprostanozol-17-ketone involves several synthetic routes. One common method is the oxidation of secondary alcohols, which can be achieved using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . Another method involves the ozonolysis of alkenes, where ozone (O3) is used to cleave the double bonds, followed by reductive workup to yield the desired ketone .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as palladium on carbon (Pd/C), can further enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
4-Hydroxyprostanozol-17-ketone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like halides (Cl-, Br-), amines (NH2-)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary alcohols
Substitution: Formation of substituted derivatives with various functional groups
科学研究应用
4-Hydroxyprostanozol-17-ketone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products
作用机制
The mechanism of action of 4-Hydroxyprostanozol-17-ketone involves its interaction with specific molecular targets. The hydroxyl group allows the compound to form hydrogen bonds with proteins and enzymes, potentially altering their activity. The ketone group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
相似化合物的比较
4-Hydroxyprostanozol-17-ketone can be compared with other similar compounds, such as:
4-Hydroxytestosterone: Similar in structure but differs in its specific functional groups and biological activity.
Estrone: Another compound with a hydroxyl and ketone group, but with distinct pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its versatile reactivity, making it a valuable compound for various scientific applications .
属性
分子式 |
C20H28N2O2 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
(2R,18S)-9-hydroxy-2,18-dimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-one |
InChI |
InChI=1S/C20H28N2O2/c1-19-8-7-14-12(13(19)5-6-16(19)23)3-4-15-18(24)17-11(10-21-22-17)9-20(14,15)2/h10,12-15,18,24H,3-9H2,1-2H3,(H,21,22)/t12?,13?,14?,15?,18?,19-,20+/m0/s1 |
InChI 键 |
PYOPWRJXNRFQKF-UGNMPKRJSA-N |
手性 SMILES |
C[C@]12CCC3C(C1CCC2=O)CCC4[C@@]3(CC5=C(C4O)NN=C5)C |
规范 SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(CC5=C(C4O)NN=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



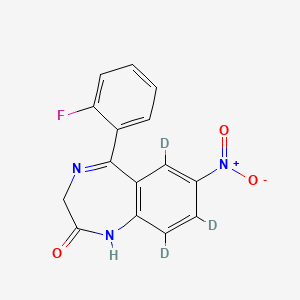
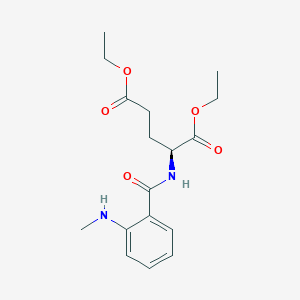
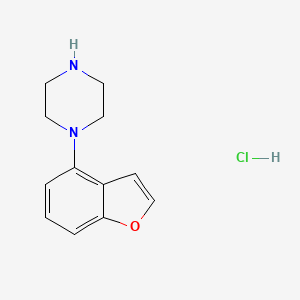
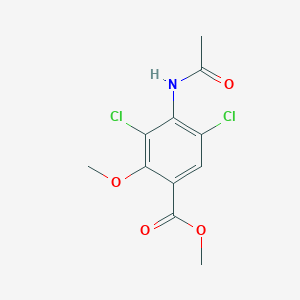
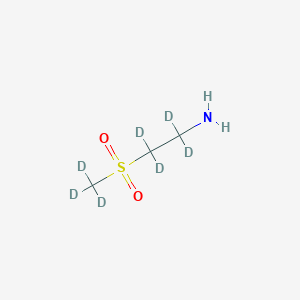
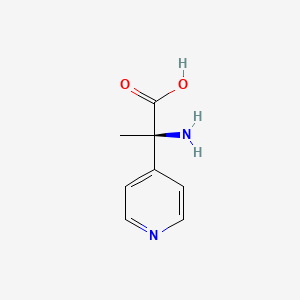

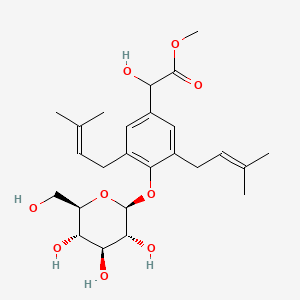

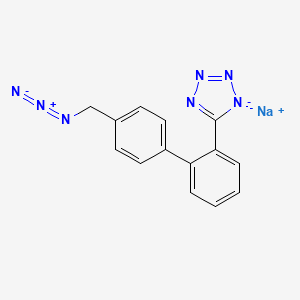
![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13445381.png)
![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid](/img/structure/B13445382.png)

